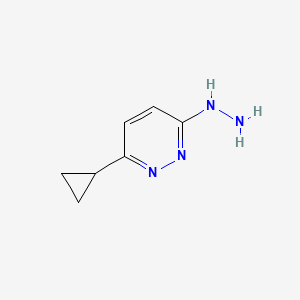

3-Cyclopropyl-6-hydrazinylpyridazine

描述

3-Cyclopropyl-6-hydrazinylpyridazine (CAS: 1315366-19-8, molecular formula: C₇H₁₀N₄, molar mass: 150.18 g/mol) is a pyridazine derivative featuring a cyclopropyl substituent at the 3-position and a hydrazinyl group at the 6-position. The cyclopropyl group introduces steric and electronic effects that influence reactivity and molecular interactions, while the hydrazinyl moiety enables diverse chemical modifications, such as condensation reactions with carbonyl compounds to form triazolo[4,3-b]pyridazine derivatives .

属性

IUPAC Name |

(6-cyclopropylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-9-7-4-3-6(10-11-7)5-1-2-5/h3-5H,1-2,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYUKNGGBCPGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrazinylation of 3-Cyclopropylpyridazine Precursors

- Starting from 3-cyclopropylpyridazine derivatives bearing a good leaving group at the 6-position (such as 6-chloropyridazine), treatment with hydrazine hydrate under reflux conditions leads to nucleophilic substitution, replacing the leaving group with the hydrazinyl moiety.

- This reaction typically proceeds in polar solvents such as ethanol or methanol, often under heating to facilitate substitution.

- The reaction conditions must be controlled to avoid overreaction or decomposition of the hydrazine group.

Optimization of Reaction Conditions

A typical reaction optimization for hydrazinylation involves screening:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol | Polar protic solvents preferred |

| Temperature | Reflux (60–80 °C) | Ensures complete substitution |

| Hydrazine Source | Hydrazine hydrate (excess) | Excess used to drive reaction forward |

| Reaction Time | 4–12 hours | Depends on substrate reactivity |

| Workup | Extraction with dichloromethane, drying | Purification by column chromatography |

Representative Data Table: Yields and Conditions for Hydrazinylation

| Entry | Starting Material | Hydrazine Source | Solvent | Temperature | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-Cyclopropyl-6-chloropyridazine | Hydrazine hydrate | Ethanol | Reflux | 6 | 75–85 | Clean substitution, good yield |

| 2 | 3-Cyclopropyl-6-bromopyridazine | Hydrazine hydrate | Methanol | Reflux | 8 | 70–80 | Slightly longer reaction time |

| 3 | 3-Cyclopropyl-6-nitropyridazine | Hydrazine hydrate | Ethanol | Reflux | 10 | 60–70 | Requires longer reaction time |

Analytical Characterization

- The product this compound is typically characterized by:

- NMR Spectroscopy: ^1H NMR shows characteristic signals for the cyclopropyl group and hydrazinyl protons.

- Mass Spectrometry: Molecular ion peak at m/z 150.18 consistent with molecular formula C7H10N4.

- Melting Point: Consistent with reported literature values for purity confirmation.

- Chromatography: Purification by flash column chromatography on silica gel using hexane/ethyl acetate mixtures.

Summary of Research Findings

- The hydrazinylation of 3-cyclopropylpyridazine derivatives is a reliable route to this compound.

- Reaction conditions favor polar protic solvents and reflux temperatures to achieve high yields.

- Oxidative cyclization methods developed for related hydrazinylpyridazines demonstrate the potential for further functionalization and derivatization of this compound class under mild, metal-free conditions.

- The compound's synthesis is supported by robust analytical data confirming its structure and purity.

化学反应分析

Types of Reactions

3-Cyclopropyl-6-hydrazinylpyridazine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of azo or azoxy derivatives.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted hydrazinyl derivatives.

科学研究应用

Biological Activities

3-Cyclopropyl-6-hydrazinylpyridazine exhibits a range of biological properties that make it a candidate for various therapeutic applications:

- Antimicrobial Properties : Compounds in the pyridazine family, including 3-cyclopropyl derivatives, have shown effectiveness against various microbial strains. Studies indicate that modifications in the hydrazine and pyridazine structure can enhance antimicrobial activity, making them suitable for developing new antibiotics .

- Anticancer Activity : Research has demonstrated that triazolopyridazine derivatives can inhibit cancer cell proliferation. The structural features of this compound contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth .

- CNS Activity : Some derivatives of hydrazinylpyridazines have been noted for their effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders. The unique structure of this compound may influence neurotransmitter systems, warranting further investigation .

Therapeutic Potential

The therapeutic potential of this compound is underscored by its diverse applications:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Effective against various bacterial and fungal strains. |

| Anticancer Drugs | Inhibits cancer cell growth; potential for development into anticancer therapies. |

| Neurological Treatments | Possible CNS effects; candidates for treating neurological disorders. |

| Anti-inflammatory Agents | Potential to modulate inflammatory responses, offering therapeutic benefits in inflammatory diseases. |

Case Studies and Research Findings

Several studies highlight the efficacy and application of this compound:

- A study on triazolopyridazines indicated that modifications like cyclopropyl groups significantly enhance biological activity against Cryptosporidium, a parasite causing severe gastrointestinal issues .

- Another investigation into the structure-activity relationship (SAR) of hydrazinopyridazines revealed that specific substitutions lead to improved potency against cancer cell lines, indicating that this compound could be further optimized for enhanced therapeutic efficacy .

作用机制

The mechanism of action of 3-Cyclopropyl-6-hydrazinylpyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-cyclopropyl-6-hydrazinylpyridazine, focusing on substituent variations and their implications:

Key Observations :

- Electronic Effects : The 3-chloro derivative (144.56 g/mol) exhibits higher electrophilicity at the 3-position compared to the cyclopropyl analogue, enabling facile substitution reactions .

- Functional Group Reactivity : The hydrazinyl group in this compound allows condensation with aldehydes/ketones to form triazolo derivatives, a feature shared with 3-chloro-6-hydrazinylpyridazine .

Reaction Efficiency :

Physicochemical and Pharmacological Properties

| Property | This compound | 3-Chloro-6-hydrazinylpyridazine | 6-Cyclopropyl-2,3-dihydropyridazin-3-one |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 0.8 | 0.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Bioavailability Score | 0.55 | 0.55 | 0.85 |

| Solubility (mg/mL) | ~10 (ethanol) | ~15 (ethanol) | ~20 (water) |

Notes:

- The ketone-containing analogue (6-cyclopropyl-2,3-dihydropyridazin-3-one) exhibits higher aqueous solubility due to hydrogen-bonding with water .

生物活性

3-Cyclopropyl-6-hydrazinylpyridazine is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a cyclopropyl group and a hydrazinyl moiety. This unique structure contributes to its distinct chemical reactivity and biological activity. The hydrazine group is known for its ability to form reactive intermediates, which can interact with various cellular components, enhancing the compound's therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that it may effectively inhibit the growth of certain bacterial strains. The compound's mechanism of action in this context is thought to involve interference with bacterial enzyme function, potentially through the formation of hydrogen bonds with target proteins .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines, with some analogs displaying IC50 values in the low micromolar range. For instance, related compounds have demonstrated antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma), suggesting that this compound may share similar properties .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The hydrazine functionality likely plays a crucial role in these interactions, facilitating binding to biological targets and enhancing the compound's efficacy .

Case Studies

- Antimicrobial Activity : In a study assessing various hydrazine derivatives, this compound was found to inhibit the growth of Gram-positive bacteria effectively. The study highlighted its potential as a lead compound for developing new antibiotics .

- Anticancer Efficacy : A series of experiments demonstrated that derivatives of this compound significantly reduced cell viability in cultured cancer cells. The most potent analogs achieved IC50 values as low as 0.008 μM against specific cancer cell lines, indicating strong antiproliferative effects .

Comparative Analysis

| Compound Name | Biological Activity | IC50 Values (μM) | Target Cell Lines |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 0.008 - 0.012 | A549, HT-1080 |

| Related Compound A | Anticancer | 0.009 - 0.012 | SGC-7901 |

| Related Compound B | Antimicrobial | N/A | Various strains |

常见问题

Q. What are the standard synthetic routes for 3-Cyclopropyl-6-hydrazinylpyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential chlorination and hydrazine substitution. A validated protocol includes:

Chlorination : Reacting 6-cyclopropyl-3-pyridazinol with phosphorus oxychloride (POCl₃) under reflux to yield 3-chloro-6-cyclopropylpyridazine .

Hydrazine Substitution : Treating the chloro intermediate with anhydrous hydrazine in isopropyl alcohol under nitrogen, refluxed for 4–6 hours .

- Optimization Tips :

- Temperature : Maintain 80–90°C during hydrazine substitution to avoid side reactions.

- Solvent : Use aprotic solvents (e.g., isopropyl alcohol) to minimize hydrolysis.

- Purity : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for cyclopropyl protons (δ 1.0–1.5 ppm) and hydrazine NH₂ (δ 3.5–4.0 ppm) .

- IR : N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1600 cm⁻¹) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 54.5%, H: 5.8%, N: 28.3%) .

- X-ray Crystallography (if available): Resolve cyclopropyl ring geometry and hydrazine conformation .

Q. What are the key stability considerations for handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation of the hydrazine group .

- Decomposition Risks : Avoid prolonged exposure to moisture or acidic conditions, which may hydrolyze the hydrazine moiety .

Advanced Research Questions

Q. How can structural modifications of the cyclopropyl or hydrazine groups alter bioactivity?

- Methodological Answer :

- Cyclopropyl Modifications :

- Introduce substituents (e.g., methyl, fluorine) via Suzuki coupling to enhance lipophilicity or target binding .

- Replace cyclopropyl with bicyclic rings (e.g., norbornane) to study steric effects on receptor interactions .

- Hydrazine Functionalization :

- Convert hydrazine to hydrazones or triazoles via condensation with ketones/aldehydes to modulate pharmacokinetics .

- Activity Testing : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with efficacy .

Q. What analytical strategies resolve contradictions in reaction yield data for hydrazine substitution?

- Methodological Answer : Contradictions often arise from:

- Hydrazine Purity : Use anhydrous hydrazine (≥99%) to prevent side reactions with water .

- Stoichiometry : Optimize hydrazine:chloro intermediate ratio (2:1 to 3:1) to maximize substitution .

- Byproduct Analysis : Employ LC-MS to detect impurities (e.g., dimerization products) and adjust reaction time/temperature .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics : Simulate solvent effects on hydrazine group reactivity in polar vs. nonpolar media .

- Docking Studies : Predict binding affinity with biological targets (e.g., kinases) using AutoDock Vina .

Q. How do spectroscopic artifacts (e.g., tautomerism) complicate characterization?

- Methodological Answer :

- Tautomer Detection : Use variable-temperature NMR to identify hydrazine ⇌ hydrazone tautomers .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by conformational flexibility of the cyclopropyl ring .

Troubleshooting and Best Practices

Q. How to address low yields in the final hydrazine substitution step?

- Solutions :

- Catalysis : Add catalytic Cu(I) to accelerate substitution .

- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yield .

Q. What safety protocols are critical when working with hydrazine derivatives?

- Guidelines :

- Ventilation : Use fume hoods due to hydrazine’s toxicity (TLV: 0.01 ppm) .

- PPE : Wear nitrile gloves and eye protection to prevent skin/eye contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。